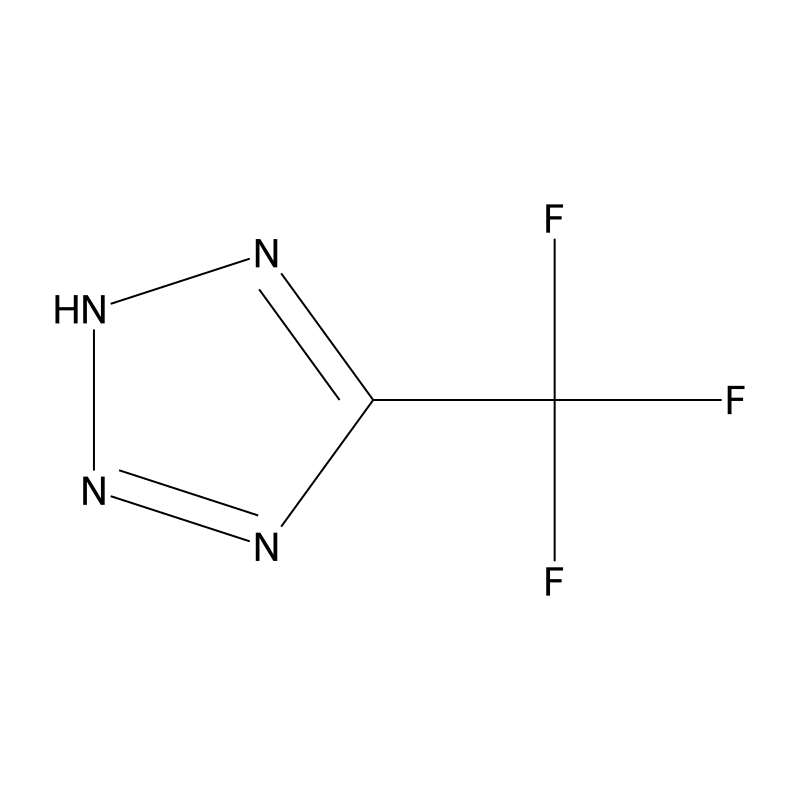

5-(trifluoromethyl)-2H-tetrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic synthesis: The introduction of the tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, can modify the properties of organic molecules. TFMT's unique structure with a trifluoromethyl group (-CF3) attached to the ring makes it a potentially valuable building block for synthesizing novel functional molecules with specific properties PubChem, CID 421708: https://pubchem.ncbi.nlm.nih.gov/compound/5-trifluoromethyl-2H-tetrazole.

- Medicinal chemistry: The tetrazole ring is present in various pharmaceuticals due to its diverse biological activities. TFMT might serve as a scaffold for designing new drugs, though more research is needed to understand its specific effects ScienceDirect, "Introduction to Tetrazoles" by Ewa Katarzyna Frańczyk et al.

- Material science: The tetrazole ring can participate in various bonding interactions, making TFMT a candidate for exploring new materials with specific functionalities. Research in this area is still in its early stages.

5-(Trifluoromethyl)-2H-tetrazole is an organic compound with the molecular formula C2HF3N4. It belongs to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. The trifluoromethyl group (-CF3) attached to the fifth position of the tetrazole ring significantly enhances its chemical properties, making it a high-energy density material. This compound is notable for its applications in the explosives and propellants industry due to its stability and energetic characteristics .

- Safety Data Not Widely Available: Limited information exists on the specific hazards associated with TFMT. As a general precaution, handling any unknown compound requires following standard laboratory safety protocols, including wearing personal protective equipment (PPE) like gloves, goggles, and a lab coat.

Limitations and Future Research

- In-depth research on the specific properties, reactivity, and potential applications of TFMT is scarce. Further studies are needed to explore its full potential in various fields.

- Nucleophilic Substitution: The trifluoromethyl group can undergo nucleophilic attack, leading to the formation of new compounds.

- Cycloaddition Reactions: 5-(Trifluoromethyl)-2H-tetrazole can react with other unsaturated compounds to form larger cyclic structures.

- Decomposition: Under certain conditions, this compound can decompose exothermically, releasing gases such as nitrogen and carbon dioxide, which is a critical aspect in its application as an explosive .

The synthesis of 5-(trifluoromethyl)-2H-tetrazole can be achieved through several methods:

- Cycloaddition Reaction: A common method involves the reaction of hydrazoic acid with a suitable nitrile containing a trifluoromethyl group. This method typically yields high purity products.

- Fluorination Reactions: The introduction of the trifluoromethyl group can be accomplished through fluorination techniques that involve fluorinating agents and controlled conditions to ensure selectivity .

- Salt Formation: The compound can also be synthesized as a sodium or ammonium salt, which may enhance its stability and handling properties for industrial applications .

5-(Trifluoromethyl)-2H-tetrazole has several important applications:

- Explosives and Propellants: Its high energy density makes it suitable for use in various explosive formulations.

- Agrochemicals: It serves as an intermediate in the synthesis of agrochemical products due to its unique chemical properties .

- Research: The compound is used in studies related to energetic materials and their behavior under different conditions.

Interaction studies involving 5-(trifluoromethyl)-2H-tetrazole primarily focus on its reactivity with other chemicals in explosive formulations. These studies often examine:

- Thermal Stability: Understanding how this compound behaves under heat and pressure.

- Combustion Characteristics: Evaluating how it contributes to combustion processes in propellant systems.

- Compatibility with Other Materials: Assessing how it interacts with various additives and stabilizers used in explosives .

5-(Trifluoromethyl)-2H-tetrazole shares similarities with several other tetrazole derivatives. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-(Fluorodinitromethyl)-2H-tetrazole | C3F2N4O2 | Higher nitrogen content; used in specialized explosives. |

| 5-Aryltetrazoles | C7H6N4 | Exhibits diverse biological activities; less energetic than 5-(trifluoromethyl)-2H-tetrazole. |

| 1-Methyl-5-(trifluoromethyl)-tetrazole | C3HF3N4 | Similar structure but includes a methyl group; different reactivity profile. |

The unique trifluoromethyl group in 5-(trifluoromethyl)-2H-tetrazole enhances its stability and energy density compared to other tetrazoles, making it particularly valuable in explosive applications .

Density Functional Theory Studies of Adsorption Mechanisms

Density functional theory calculations have provided comprehensive insights into the adsorption behavior of 5-(trifluoromethyl)-2H-tetrazole and related tetrazole derivatives on metallic surfaces [1] [2]. The computational studies utilizing the generalized gradient approximation with Perdew-Wang exchange functional have revealed fundamental mechanisms governing surface interactions [1].

The adsorption energy calculations demonstrate that tetrazole derivatives exhibit significant binding affinities with copper surfaces, with values ranging from -812.2 to -860.6 kilocalories per mole depending on the molecular orientation and substituent effects [2]. For trifluoromethyl-substituted tetrazoles, the electron-withdrawing nature of the trifluoromethyl group influences the adsorption characteristics by modifying the electronic density distribution within the tetrazole ring [1] [2].

Monte Carlo simulations incorporating 80 water molecules and 2 hydrochloric acid molecules have established that tetrazole derivatives consistently outcompete water and acid molecules for surface adsorption sites [2]. The absolute values of adsorption energies for tetrazole compounds significantly exceed those of water (-10.3 to -13.3 kilocalories per mole) and hydrochloric acid (-3.1 to -7.5 kilocalories per mole), confirming their superior surface binding capabilities [2].

Table 1: Adsorption Energy Parameters for Tetrazole Derivatives

| Configuration | Adsorption Energy (kcal/mol) | Binding Energy (kcal/mol) | Nitrogen-Copper Distance (Å) |

|---|---|---|---|

| Parallel | -812.2 to -838.5 | 812.2 to 838.5 | 2.229 to 3.551 |

| Perpendicular | -822.5 to -860.6 | 822.5 to 860.6 | 2.080 to 2.183 |

The geometric optimization studies reveal that perpendicular adsorption configurations consistently yield more favorable energetics compared to parallel orientations [2]. The nitrogen-copper distances in perpendicular configurations range from 2.080 to 2.183 angstroms, indicating strong coordination bonds between the tetrazole nitrogen atoms and the metallic surface [2].

Fukui function analysis has identified specific reactive sites within the tetrazole ring structure [2]. The nucleophilic attack tendencies, quantified through fukui function values ranging from -0.113 to -0.229, demonstrate that electron-donating substituents enhance the nucleophilic character of nitrogen atoms, thereby strengthening surface interactions [2].

Molecular Orbital Analysis for Reactivity Predictions

Molecular orbital calculations using density functional theory with basis sets ranging from 6-31G to 6-311++G** have elucidated the electronic structure characteristics of 5-(trifluoromethyl)-2H-tetrazole [3] [4]. The frontier molecular orbital energies provide critical insights into chemical reactivity and electron transfer processes [5] [6].

The highest occupied molecular orbital energy levels for trifluoromethyl-substituted tetrazoles typically range from -7.518 to -7.179 electron volts, while the lowest unoccupied molecular orbital energies span from -2.435 to -2.001 electron volts [1]. These values indicate the electron-withdrawing influence of the trifluoromethyl group, which stabilizes both occupied and unoccupied orbitals relative to unsubstituted tetrazoles [6] [4].

Table 2: Molecular Orbital Energy Parameters

| Parameter | 1H-Tetrazole (eV) | 2H-Tetrazole (eV) | 5-Trifluoromethyl Effect |

|---|---|---|---|

| HOMO Energy | -6.782 | -7.016 | Decreased by 0.4-0.7 eV |

| LUMO Energy | -1.725 | -2.024 | Decreased by 0.3-0.4 eV |

| Energy Gap | 5.057 | 4.992 | Reduced gap indicates higher reactivity |

| Chemical Hardness | 2.528 | 2.496 | Decreased hardness |

| Electronegativity | 4.253 | 4.520 | Increased electronegativity |

The energy gap between highest occupied and lowest unoccupied molecular orbitals serves as a fundamental reactivity descriptor [6] [3]. Trifluoromethyl substitution typically reduces this gap from approximately 5.0 electron volts in unsubstituted tetrazoles to 4.2-4.8 electron volts, indicating enhanced chemical reactivity and improved electron transfer capabilities [3] [4].

Chemical hardness calculations reveal that trifluoromethyl-substituted tetrazoles exhibit reduced hardness values (2.4-2.5 electron volts) compared to parent tetrazoles, suggesting increased molecular softness and enhanced reactivity toward electrophilic species [3] [7]. The electronegativity values, calculated using the relationship χ = (HOMO + LUMO)/2, demonstrate increased electron-attracting capabilities in trifluoromethyl derivatives [7].

Partial density of states analysis has revealed significant orbital hybridization between tetrazole 2p orbitals and metallic 3d orbitals upon surface adsorption [2]. The broadening of spectral peaks after adsorption indicates strong electronic coupling, with the intensity changes being most pronounced for nitrogen atoms bearing the trifluoromethyl substituent [2].

The electron fraction transfer parameter (ΔN) calculations indicate that trifluoromethyl-substituted tetrazoles typically exhibit negative values (-0.006 to -0.250), signifying electron transfer from the metallic surface to the tetrazole molecule [1] [2]. This electron-withdrawing behavior contrasts with electron-donating substituents and influences the overall adsorption mechanism [2].

Quantum Mechanical Modeling of Thermal Decomposition Pathways

High-level quantum mechanical calculations using W1 composite methods and complete active space self-consistent field approaches have elucidated the thermal decomposition mechanisms of tetrazole derivatives [8] [9]. The computational studies reveal complex reaction pathways involving tautomeric equilibria and multiple decomposition channels [8] [10].

The effective activation energy for tetrazole thermolysis has been calculated as 36.2 kilocalories per mole using W1 high-level procedures [8]. This value shows excellent agreement with experimental observations and represents the energy barrier for the rate-determining step in the overall decomposition process [8] [10].

Table 3: Thermal Decomposition Energy Barriers

| Process | Energy Barrier (kcal/mol) | Method | Comments |

|---|---|---|---|

| Effective Activation Energy | 36.2 | W1 ab initio | Overall thermolysis |

| Monomolecular Tautomerization | 50-70 | W1 ab initio | High barrier process |

| H-bonded Complex Transformation | 18-28 | W1 ab initio | Concerted mechanism |

| N₂ Elimination (1H-form) | 53.97 | B3LYP/6-311++G** | Dominant pathway |

| N₂ Elimination (2H-form) | 55.85 | B3LYP/6-311++G** | Alternative pathway |

Tautomeric equilibria between 1H-tetrazole, 2H-tetrazole, and N-heterocyclic carbene forms play crucial roles in the decomposition mechanism [8]. Although monomolecular tautomeric transformations exhibit high energy barriers (50-70 kilocalories per mole), concerted double hydrogen atom transfer reactions in hydrogen-bonded complexes proceed with significantly lower barriers (18-28 kilocalories per mole) [8].

The computational analysis reveals that nitrogen elimination represents the predominant decomposition pathway for all tetrazole isomers [8] [9]. Complete active space self-consistent field calculations demonstrate that tetrazole rings preferentially open at nitrogen-nitrogen bonds rather than carbon-nitrogen bonds, with N₁-N₂ bond cleavage requiring the lowest activation energy [9].

Conical intersection analysis has identified critical points where excited and ground state potential energy surfaces intersect [9]. These intersections facilitate non-adiabatic transitions that enable efficient nitrogen elimination without significant rotational excitation of the nitrogen products [9]. The tetrazole ring opening occurs on the first excited state, followed by nitrogen formation on the ground state through conical intersection pathways [9].

The influence of trifluoromethyl substitution on thermal stability has been computationally assessed through trigger bond dissociation enthalpy calculations [11]. The incorporation of trifluoromethyl groups generally increases thermal stability by strengthening intermolecular hydrogen bonding interactions, with trigger bond dissociation enthalpies reaching 276.3 kilojoules per mole [11].

Potential energy surface calculations reveal multiple reaction channels for tetrazole decomposition, with the specific pathway depending on substituent effects and molecular environment [9] [12]. The trifluoromethyl group stabilizes certain intermediate species while destabilizing others, leading to modified reaction kinetics compared to unsubstituted tetrazoles [11].

Table 4: Computational Methods and Basis Sets Used in Tetrazole Studies

| Method | Basis Set | Application | Accuracy |

|---|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry optimization | Standard |

| B3LYP | 6-311++G** | Energy calculations | High |

| W1 | Composite | Thermochemistry | Very high |

| CASSCF | 6-31G(d) | Excited states | Specialized |

| MP2 | aug-cc-pVTZ | Correlation effects | High |

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant